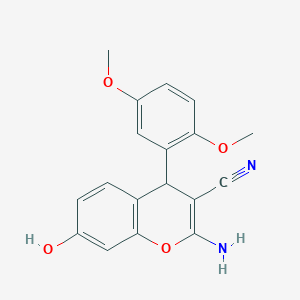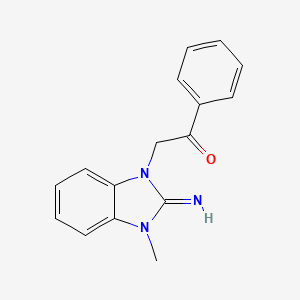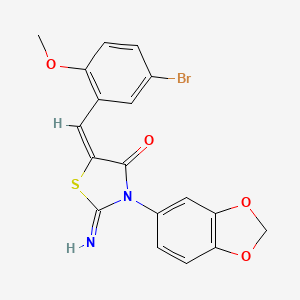![molecular formula C30H32O4P2 B11524585 [(2-{2-[2-(Diphenylphosphoroso)ethoxy]ethoxy}ethyl)(phenyl)phosphoroso]benzene](/img/structure/B11524585.png)
[(2-{2-[2-(Diphenylphosphoroso)ethoxy]ethoxy}ethyl)(phenyl)phosphoroso]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-{2-[2-(Diphenylphosphoroso)ethoxy]ethoxy}ethyl)(phenyl)phosphoroso]benzene is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{2-[2-(Diphenylphosphoroso)ethoxy]ethoxy}ethyl)(phenyl)phosphoroso]benzene typically involves multi-step organic reactions. One common route includes the reaction of diphenylphosphoroso chloride with ethylene glycol derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. Purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(2-{2-[2-(Diphenylphosphoroso)ethoxy]ethoxy}ethyl)(phenyl)phosphoroso]benzene can undergo various chemical reactions, including:
Oxidation: The phosphoroso groups can be oxidized to phosphoroso oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the phosphoroso groups to phosphines using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane, and mild heating.
Major Products
Oxidation: Phosphoroso oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoroso derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(2-{2-[2-(Diphenylphosphoroso)ethoxy]ethoxy}ethyl)(phenyl)phosphoroso]benzene is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science.
Biology
In biological research, this compound can be used as a probe to study phosphoroso-related biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool in understanding cellular processes involving phosphorus.
Medicine
Potential medical applications include its use as a precursor for developing phosphoroso-based drugs. Its unique reactivity can be harnessed to create compounds with therapeutic properties, such as enzyme inhibitors or anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its ability to form stable bonds with metals makes it useful in creating durable and high-performance materials.
Mechanism of Action
The mechanism by which [(2-{2-[2-(Diphenylphosphoroso)ethoxy]ethoxy}ethyl)(phenyl)phosphoroso]benzene exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The phosphoroso groups can coordinate with metal centers, altering their electronic properties and reactivity. This coordination can inhibit or enhance the activity of enzymes, depending on the specific biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler organophosphorus compound used widely in organic synthesis.
Diphenylphosphoroso chloride: A precursor in the synthesis of [(2-{2-[2-(Diphenylphosphoroso)ethoxy]ethoxy}ethyl)(phenyl)phosphoroso]benzene.
Phosphoroso oxides: Oxidized derivatives of phosphoroso compounds with different reactivity profiles.
Uniqueness
This compound is unique due to its multiple phosphoroso groups and ethoxy linkages, which provide a versatile platform for chemical modifications. Its ability to form stable complexes with metals and its reactivity in various chemical reactions make it distinct from simpler organophosphorus compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C30H32O4P2 |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
[2-[2-(2-diphenylphosphorylethoxy)ethoxy]ethyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C30H32O4P2/c31-35(27-13-5-1-6-14-27,28-15-7-2-8-16-28)25-23-33-21-22-34-24-26-36(32,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20H,21-26H2 |
InChI Key |
UVRUMLHYLXYEGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCOCCOCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(4-Nitrophenyl)carbonyl]amino}phenyl 3-(diethylsulfamoyl)-4-methylbenzoate](/img/structure/B11524512.png)
![6-Amino-4-(2-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11524521.png)
![Methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(2-methylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11524524.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B11524525.png)

![2-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11524530.png)
methanone](/img/structure/B11524533.png)
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11524536.png)
![(2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11524553.png)

![{2-[4-(Diphenylphosphoryl)butoxy]benzyl}(diphenyl)phosphane oxide](/img/structure/B11524567.png)
![7-butyl-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11524571.png)
![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylcyclohexylidene)acetonitrile](/img/structure/B11524584.png)
